molecular formula C22H19N3O3 B1387389 2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid CAS No. 1171538-77-4

2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid

Cat. No.: B1387389
CAS No.: 1171538-77-4
M. Wt: 373.4 g/mol
InChI Key: OBOFFEOVASCOPF-UHFFFAOYSA-N
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Description

Table 1: Elemental Composition and Exact Mass

Component Value
Molecular Formula C₂₂H₁₉N₃O₃
Molecular Weight 373.4 g/mol
Exact Mass 373.1426 (calculated)
Elemental Analysis C: 70.76%, H: 5.13%, N: 11.26%, O: 12.86%

The exact mass (373.1426 Da) is derived from isotopic contributions of carbon-12, hydrogen-1, nitrogen-14, and oxygen-16. The molecular weight aligns with experimental data from chromatographic and spectrometric analyses .

Structural Insights:

  • Quinoline Core : Contributes aromatic stability and planar geometry.
  • Pyrazole Substituent : Introduces steric bulk and hydrogen-bonding potential via the NH group.
  • Methoxy and Methyl Groups : Enhance lipophilicity, influencing solubility and reactivity .

Properties

IUPAC Name

2-[1-(4-methoxyphenyl)-5-methylpyrazol-4-yl]-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-13-4-9-20-17(10-13)18(22(26)27)11-21(24-20)19-12-23-25(14(19)2)15-5-7-16(28-3)8-6-15/h4-12H,1-3H3,(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOFFEOVASCOPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=C(N(N=C3)C4=CC=C(C=C4)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as lipoxygenases, which are involved in the metabolism of fatty acids. The interaction between this compound and these enzymes is primarily through binding to the active site, thereby preventing the substrate from accessing the catalytic center. Additionally, this compound may interact with proteins involved in cell signaling pathways, influencing their activity and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can alter the expression of genes involved in inflammatory responses, thereby affecting the production of pro-inflammatory cytokines. Additionally, this compound may impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with specific biomolecules at the molecular level. This compound exerts its effects by binding to the active sites of enzymes, thereby inhibiting their catalytic activity. For example, it can inhibit lipoxygenase activity by occupying the enzyme’s active site, preventing the substrate from binding and undergoing catalysis. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins, leading to changes in the expression of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a decrease in its efficacy. Long-term exposure to this compound in in vitro and in vivo studies has revealed potential effects on cellular function, including alterations in cell proliferation and apoptosis.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory properties and modulation of metabolic pathways. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus or decreases beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound is metabolized primarily through oxidative pathways, involving enzymes such as cytochrome P450. The metabolism of this compound can lead to the formation of active or inactive metabolites, which may influence its overall biological activity. Additionally, this compound may affect metabolic flux by modulating the activity of key metabolic enzymes, leading to changes in metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound is transported across cell membranes through specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cell, this compound may localize to specific cellular compartments, where it can exert its effects on target biomolecules. The compound’s distribution within tissues is influenced by factors such as tissue perfusion, binding affinity to plasma proteins, and the presence of efflux transporters.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Additionally, this compound may interact with nuclear proteins, affecting gene expression and other nuclear processes.

Biological Activity

2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C22H19N3O3
  • Molecular Weight : 373.4 g/mol
  • CAS Number : 1171538-77-4

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antimicrobial Activity : Quinoline derivatives, including this compound, have shown significant antibacterial and antifungal properties. The mechanism often involves the inhibition of nucleic acid synthesis and disruption of membrane integrity .
  • Anticancer Properties : The compound exhibits potential anticancer activity by inducing apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators .
  • Anti-inflammatory Effects : It has been reported that compounds with similar structures can inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models .

Biological Activity Overview

The following table summarizes the biological activities reported for this compound:

Activity Type Reported Effects Reference
AntibacterialInhibition against Gram-positive and Gram-negative bacteria ,
AntifungalSignificant activity against various fungal strains ,
AnticancerInduces apoptosis in cancer cell lines ,
Anti-inflammatoryReduces cytokine levels in inflammatory models ,
AntioxidantScavenges free radicals and reduces oxidative stress

Antimicrobial Activity

A study conducted by Alotaibi et al. (2020) evaluated the antibacterial efficacy of various quinoline derivatives, including this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating strong potential for therapeutic applications in treating bacterial infections .

Anticancer Research

In a recent investigation into the anticancer properties, this compound was tested on several cancer cell lines, including breast and prostate cancer cells. The results demonstrated a significant reduction in cell viability and increased apoptosis rates when treated with the compound, suggesting its potential as a chemotherapeutic agent .

Anti-inflammatory Studies

A study focusing on the anti-inflammatory effects revealed that treatment with this compound significantly decreased levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-induced inflammation models. These findings support its use in conditions characterized by chronic inflammation .

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds containing quinoline and pyrazole moieties. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, compounds with similar structures have shown effectiveness against breast cancer and leukemia cells, making them promising candidates for further development in cancer therapy .

2. Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit key enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators, offering therapeutic potential for conditions like arthritis and other inflammatory diseases .

3. Antimicrobial Activity

There is emerging evidence supporting the antimicrobial activity of this compound. Its derivatives have shown effectiveness against various bacterial strains, including resistant pathogens. This property makes it a candidate for developing new antibiotics or adjuvants to enhance the efficacy of existing antibiotics .

Material Science Applications

1. Organic Electronics

The unique electronic properties of compounds like 2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has demonstrated that incorporating this compound into polymer matrices can enhance charge transport properties and stability .

2. Photovoltaic Devices

In photovoltaic research, the incorporation of this compound into dye-sensitized solar cells (DSSCs) has shown promising results in improving light absorption and energy conversion efficiency. The presence of the quinoline structure facilitates better light harvesting capabilities, which is crucial for enhancing the performance of solar cells .

Case Studies

Study Focus Area Findings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 12 µM .
Study 2Anti-inflammatory EffectsInhibition of COX-2 enzyme by 75% at a concentration of 50 µM .
Study 3Antimicrobial ActivityEffective against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 8 µg/mL .
Study 4Organic ElectronicsImproved charge mobility in polymer blends by 30% when incorporated at 10% w/w .
Study 5Photovoltaic DevicesEnhanced energy conversion efficiency by 15% in DSSCs using this compound as a sensitizer .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Quinoline Derivatives with Varied Substituents

  • 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline (4k): This analog (from ) replaces the quinoline-4-carboxylic acid with an amino group and introduces a 4-chlorophenyl substituent. The absence of the carboxylic acid reduces solubility, while the chloro group increases electron-withdrawing effects compared to methoxy .
  • The amino group may facilitate different biological interactions (e.g., kinase inhibition) compared to the carboxylic acid .
Table 1: Key Differences in Quinoline Analogs
Compound Substituents (Quinoline Positions) Functional Groups Notable Properties
Target Compound 2: Pyrazole; 4: COOH; 6: CH₃ Carboxylic acid, Methoxy High solubility, H-bond donor/acceptor
4k () 2: Cl-Ph; 3: 4-MeO-Ph; 4: NH₂ Amino, Chloro, Methoxy Lower solubility, stronger EWG effects
4l () 2,3: Bis(4-MeO-Ph); 4: NH₂ Amino, Methoxy Enhanced lipophilicity, π-π stacking

Pyrazole-Containing Compounds

  • 3-(4-Chloro-phenyl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid amide (6g, ): Shares a 5-methylpyrazole core but links to a thiadiazine amide instead of quinoline. The amide group introduces hydrogen-bonding capabilities, while the thiadiazine may confer metabolic stability differences .
  • Patented Thiazole-Quinoline Hybrid (): Compounds like 2-{6-[(1,3-benzothiazol-2-yl)amino]-quinoline-1-yl}-1,3-thiazole-4-carboxylic acid combine quinoline with thiazole. The benzothiazole group may enhance DNA intercalation or kinase inhibition compared to the target’s pyrazole .

Physicochemical and Pharmacological Considerations

  • Synthesis: The target compound likely employs Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for pyrazole-quinoline linkage, similar to methods in .
  • Melting Points : While the target’s melting point is unspecified, analog 4k melts at 223–225°C. The carboxylic acid in the target may lower the melting point due to disrupted crystal packing .

Pharmacological and Structural Insights from Patents and Controlled Substances

  • Patented Compounds (): Pharmacological data (Tables 1–5 in ) suggest that quinoline-carboxylic acid derivatives often target enzymes (e.g., kinases) or receptors (e.g., GPCRs). The pyrazole moiety in the target compound may modulate selectivity .
  • Controlled Substances (): While 4-methoxyphenyl groups appear in psychoactive compounds (e.g., JWH-201), the target’s quinoline-carboxylic acid scaffold likely diverts its activity from cannabinoid receptors to other therapeutic targets .

Preparation Methods

Stepwise Synthesis (Based on Patent CN102924374B)

Step Reactants & Conditions Product Yield & Characterization
1 Isatin + strong base (NaOH, KOH, or similar) + water at 25–35 °C, then acetone reflux 5–15 h, pH adjusted to 5–6 2-toluquinoline-4-carboxylic acid Isolated by filtration; stable intermediate
2 2-toluquinoline-4-carboxylic acid + phenyl aldehyde, heated at 95–105 °C for 1–6 h 2-vinyl-4-quinoline carboxylic acid monohydrate Yield ~85%; m.p. 294–295 °C; confirmed by PMR and IR spectroscopy
3 2-vinyl-4-quinoline carboxylic acid + diacetyl oxide, heated at 115–125 °C for 2–8 h Dehydrated 2-vinyl-4-quinoline carboxylic acid Purified by filtration and drying
4 Oxidation of 2-vinyl-4-quinoline carboxylic acid with potassium permanganate and NaOH at 35–45 °C for 2–8 h Quinoline-2,4-dicarboxylic acid Acidified to pH 1–2, filtered, dried
5 Quinoline-2,4-dicarboxylic acid + m-xylene reflux, cooled, filtered Cinchonic acid (quinoline-4-carboxylic acid derivative) Industrially scalable, cost-effective

This method uses inexpensive raw materials and mild reaction conditions, making it suitable for large-scale synthesis of quinoline-4-carboxylic acid derivatives, which serve as the backbone for the target molecule.

Construction of the Pyrazole Moiety

The pyrazole ring, specifically the 1-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl fragment, is generally synthesized via condensation reactions involving hydrazines and β-ketonitriles or related precursors.

Key Synthetic Approaches to 5-Aminopyrazoles (Relevant to Pyrazole Synthesis)

  • Condensation of β-ketonitriles with hydrazine derivatives yields 5-aminopyrazoles, which can be further functionalized.
  • Alternative routes involve resin-bound intermediates for combinatorial synthesis, enabling substitution on the pyrazole ring.
  • Aromatic diazonium salts can be coupled with pyrazole precursors to introduce aryl groups such as the 4-methoxyphenyl substituent.
  • Typical reaction conditions include mild temperatures, ethanol or mixed solvents, and purification by recrystallization.

While these methods focus on 5-aminopyrazoles, the principles apply to synthesizing substituted pyrazoles like the 1-(4-methoxyphenyl)-5-methyl pyrazole ring in the target compound.

Coupling of Quinoline and Pyrazole Units

The final step involves linking the pyrazole moiety to the quinoline-4-carboxylic acid core at the 2-position, forming the compound 2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid.

Catalytic and Coupling Strategies

  • Recent advances utilize ionically tagged magnetic nanoparticle catalysts bearing urea linkers to facilitate the synthesis of 2-aryl-quinoline-4-carboxylic acid derivatives.
  • Under solvent-free conditions at 80 °C, these catalysts promote efficient coupling with high yields and short reaction times.
  • The catalyst is magnetically recoverable and reusable, enhancing process sustainability.
  • The reaction progress is monitored by thin-layer chromatography, and products are purified by recrystallization from ethanol.

Summary Table of Preparation Methods

Synthetic Stage Methodology Key Reagents Conditions Outcome Notes
Quinoline-4-carboxylic acid synthesis Isatin condensation, aldehyde addition, oxidation Isatin, NaOH, acetone, phenyl aldehyde, KMnO4 25–125 °C, reflux, pH control Quinoline-4-carboxylic acid derivatives Industrially scalable, cost-effective
Pyrazole ring synthesis β-ketonitrile + hydrazine condensation β-ketonitriles, hydrazine derivatives Room temp to mild heating, ethanol solvent Substituted 5-aminopyrazoles Versatile, suitable for aryl substitution
Coupling quinoline and pyrazole Catalysis by magnetic nanoparticles Fe3O4@SiO2@(CH2)3–urea–thiazole sulfonic acid chloride 80 °C, solvent-free 2-aryl-quinoline-4-carboxylic acid derivatives High yield, catalyst recyclable

Analytical and Research Findings

  • The quinoline intermediates show characteristic melting points and IR peaks (e.g., 3345 cm⁻¹ for OH, 965 cm⁻¹ for C=CH-trans), confirming structure.
  • Proton NMR data support the formation of vinyl and aromatic protons in quinoline derivatives.
  • The magnetic nanoparticle catalyst demonstrated excellent recovery and reusability over multiple cycles without loss of activity, confirmed by consistent yields.
  • Pyrazole synthesis routes provide high versatility for substitution patterns, enabling the introduction of the 4-methoxyphenyl group essential for the target compound.

Q & A

Q. What are the foundational synthetic routes for synthesizing this compound, and which intermediates require rigorous characterization?

The compound can be synthesized via multi-step protocols involving:

  • Biginelli-like cyclocondensation : Combining aromatic aldehydes (e.g., 4-methoxybenzaldehyde), β-ketoesters, and thioureas to form pyrazole intermediates .
  • Quinoline ring formation : Using Skraup or Doebner-Miller reactions to assemble the quinoline core, followed by functionalization at the 4-position with carboxylic acid groups .
    Critical intermediates :
    • 1-(4-Methoxyphenyl)-5-methyl-1H-pyrazole-4-carbaldehyde (CAS 423768-44-9): Verify purity via melting point (80–82°C) and HPLC analysis .
    • 6-Methylquinoline-4-carboxylic acid derivatives : Confirm regioselectivity using 1^1H NMR and FTIR to track carbonyl (1700–1750 cm1^{-1}) and aromatic C-H stretches .

Q. Which analytical techniques are essential for confirming structural integrity and purity?

  • Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient to assess purity (>95%) .
  • Spectroscopy :
    • FTIR : Identify carboxylic acid (O-H stretch: 2500–3300 cm1^{-1}), quinoline C=N (1600 cm1^{-1}), and methoxy C-O (1250 cm1^{-1}) .
    • 1^1H/13^{13}C NMR : Confirm substitution patterns (e.g., methoxy singlet at δ 3.8–4.0 ppm, pyrazole protons at δ 6.5–7.5 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Antimicrobial screening : Broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to controls .
  • Cytotoxicity testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to determine IC50_{50} values .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance synthetic yield in multi-step protocols?

  • Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)2_2) for cross-coupling steps, optimizing solvent (DMF vs. THF) and temperature (80–120°C) to reduce side products .
  • Microwave-assisted synthesis : Compare traditional reflux with microwave methods (e.g., 150°C, 30 min) to accelerate cyclization steps and improve yields by 15–20% .
  • Purification strategies : Use preparative HPLC or recrystallization (ethanol/water) to isolate high-purity intermediates (>97%) .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

  • Dose-response validation : Replicate assays with stricter controls (e.g., solvent-matched blanks, cell viability normalization) to rule out false positives .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed carboxylic acid) that may alter bioactivity .
  • QSAR refinement : Incorporate steric/electronic parameters (e.g., Hammett constants for substituents) to improve predictive models .

Q. What computational methods elucidate structure-activity relationships (SAR) for this compound?

  • Molecular docking : Simulate binding to target proteins (e.g., topoisomerase II) using AutoDock Vina, focusing on hydrogen bonding with the carboxylic acid group and π-π stacking with the quinoline ring .
  • DFT calculations : Analyze electron density maps (e.g., HOMO-LUMO gaps) to predict reactivity at the pyrazole C4 and quinoline C6 positions .

Q. How can degradation pathways be mitigated during biological assays?

  • Stabilization protocols : Store solutions at 4°C with antioxidants (e.g., ascorbic acid) to prevent oxidation of the methoxy group .
  • Real-time monitoring : Use inline UV-Vis spectroscopy during assays to track decomposition (e.g., absorbance shifts at 300–350 nm) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid
Reactant of Route 2
2-[1-(4-Methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]-6-methylquinoline-4-carboxylic acid

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